molecular formula C15H13FO2 B6364203 3-(4-Ethylphenyl)-4-fluorobenzoic acid, 95% CAS No. 1261901-66-9

3-(4-Ethylphenyl)-4-fluorobenzoic acid, 95%

Cat. No. B6364203
CAS RN: 1261901-66-9
M. Wt: 244.26 g/mol
InChI Key: YZUNULRWBOGHIQ-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-4-fluorobenzoic acid (EFEFBA) is a synthetic organic compound that has a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 83-85 °C, a molecular weight of 220.2 g/mol, and a molecular formula of C11H11FO2. EFEFBA has been studied extensively in the past few decades due to its unique properties, which make it a valuable tool for studying a variety of biological processes.

Scientific Research Applications

3-(4-Ethylphenyl)-4-fluorobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibition and drug metabolism, as well as in the study of enzyme-catalyzed reactions. It has also been used in studies of enzyme kinetics, protein structure, and DNA-protein interactions. In addition, it has been used to study the effects of environmental pollutants on human health.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-4-fluorobenzoic acid, 95% is not completely understood. It is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, as well as enzymes involved in the synthesis and degradation of proteins. It has also been suggested that it may act as an inhibitor of DNA-protein interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Ethylphenyl)-4-fluorobenzoic acid, 95% have been studied in a variety of organisms. Studies have shown that it can inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics. It has also been shown to have anti-inflammatory and anti-tumor effects in animal models.

Advantages and Limitations for Lab Experiments

3-(4-Ethylphenyl)-4-fluorobenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, and is readily available from chemical suppliers. It is also relatively stable and can be stored at room temperature. However, it is not suitable for use in live cell experiments due to its potential toxicity.

Future Directions

The potential applications of 3-(4-Ethylphenyl)-4-fluorobenzoic acid, 95% are numerous. Further research is needed to investigate its potential use as a therapeutic agent, as well as its potential as an inhibitor of enzymes involved in the metabolism of drugs and other xenobiotics. Additionally, further research is needed to investigate its potential use as an inhibitor of DNA-protein interactions. Finally, further research is needed to investigate its potential use as an anti-inflammatory and anti-tumor agent.

Synthesis Methods

3-(4-Ethylphenyl)-4-fluorobenzoic acid, 95% can be prepared in the laboratory by a variety of methods. The most common route is the reaction of 4-ethylphenol with fluorobenzene, followed by acidification of the reaction mixture. This method yields a 95% pure product, which can be further purified by recrystallization from ethanol or other solvents. Alternatively, 3-(4-Ethylphenyl)-4-fluorobenzoic acid, 95% can be synthesized from 4-fluorobenzaldehyde and 4-ethylphenol by a condensation reaction.

properties

IUPAC Name

3-(4-ethylphenyl)-4-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-2-10-3-5-11(6-4-10)13-9-12(15(17)18)7-8-14(13)16/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUNULRWBOGHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680862
Record name 4'-Ethyl-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethylphenyl)-4-fluorobenzoic acid

CAS RN

1261901-66-9
Record name 4'-Ethyl-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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